molecular formula C16H16N2O2 B12866243 (2-(5-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone

(2-(5-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone

Cat. No.: B12866243
M. Wt: 268.31 g/mol
InChI Key: VALOSISXECHUIG-UHFFFAOYSA-N
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Description

(2-(5-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone is a complex organic compound that features a pyridine ring, a phenyl group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(5-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the pyridine ring, followed by the introduction of the phenyl group and the pyrrolidine moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(2-(5-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of pyridine-2,5-dione derivatives.

    Reduction: Formation of (2-(5-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2-(5-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (2-(5-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. The hydroxyl group on the pyridine ring can form hydrogen bonds with biological macromolecules, while the phenyl and pyrrolidine moieties can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-(5-Hydroxypyridin-2-yl)phenyl)(piperidin-3-yl)methanone
  • (2-(5-Hydroxypyridin-2-yl)phenyl)(morpholin-3-yl)methanone
  • (2-(5-Hydroxypyridin-2-yl)phenyl)(azepan-3-yl)methanone

Uniqueness

(2-(5-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine moiety, in particular, differentiates it from other similar compounds and may contribute to its unique pharmacological properties.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

[2-(5-hydroxypyridin-2-yl)phenyl]-pyrrolidin-3-ylmethanone

InChI

InChI=1S/C16H16N2O2/c19-12-5-6-15(18-10-12)13-3-1-2-4-14(13)16(20)11-7-8-17-9-11/h1-6,10-11,17,19H,7-9H2

InChI Key

VALOSISXECHUIG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=NC=C(C=C3)O

Origin of Product

United States

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